molecular formula C9H17NO2S B15236356 (R)-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide

(R)-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide

Cat. No.: B15236356
M. Wt: 203.30 g/mol
InChI Key: VHJHDVJMQNCOBD-FIXMABPDSA-N
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Description

®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide is a chiral organosulfur compound. It is known for its utility in asymmetric synthesis, particularly in the preparation of chiral amines. The compound’s structure includes a sulfinamide group, which is a sulfur-nitrogen bond, and a tetrahydrofuran ring, contributing to its unique reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide typically involves the condensation of ®-2-Methyl-2-propanesulfinamide with an aldehyde or ketone. One common method is the copper-mediated condensation with cyclohexane carboxaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product with high enantiomeric purity.

Industrial Production Methods

Industrial production of this compound may involve the oxidative coupling of thiols and amines, which is an efficient and environmentally friendly method . This process does not require additional pre-functionalization and de-functionalization steps, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide undergoes various types of chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

    Reduction: The compound can be reduced to form sulfides.

    Substitution: The sulfinamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include sulfonamides, sulfides, and substituted sulfinamides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of ®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide involves its role as a chiral auxiliary. The sulfinamide group acts as a directing group, facilitating the formation of chiral centers in the target molecules. This is achieved through the formation of intermediates that are more reactive towards nucleophiles, leading to the desired stereoselective outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Methyl-N-((E)-(tetrahydrofuran-2-YL)methylene)propane-2-sulfinamide is unique due to its combination of a sulfinamide group and a tetrahydrofuran ring. This structure provides distinct reactivity and selectivity in asymmetric synthesis, making it a valuable tool in the preparation of chiral compounds .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

(NE)-2-methyl-N-[[(2R)-oxolan-2-yl]methylidene]propane-2-sulfinamide

InChI

InChI=1S/C9H17NO2S/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h7-8H,4-6H2,1-3H3/b10-7+/t8-,13?/m1/s1

InChI Key

VHJHDVJMQNCOBD-FIXMABPDSA-N

Isomeric SMILES

CC(C)(C)S(=O)/N=C/[C@H]1CCCO1

Canonical SMILES

CC(C)(C)S(=O)N=CC1CCCO1

Origin of Product

United States

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